4-Methyltetrazolo[1,5-a]quinoxaline

Medicinal Chemistry Heterocyclic Synthesis Reaction Yield Optimization

4-Methyltetrazolo[1,5-a]quinoxaline (CAS 61148-27-4) is a fused N-heterocyclic compound comprising a quinoxaline and a tetrazole ring, with a calculated LogP of 0.98 and a topological polar surface area (TPSA) of 56 Ų. This core scaffold serves as the essential precursor for a series of 4-styryltetrazolo[1,5-a]quinoxalines with demonstrated in vivo anticonvulsant activity, as reported by Wagle et al.

Molecular Formula C9H7N5
Molecular Weight 185.19 g/mol
CAS No. 61148-27-4
Cat. No. B14595862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyltetrazolo[1,5-a]quinoxaline
CAS61148-27-4
Molecular FormulaC9H7N5
Molecular Weight185.19 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N3C1=NN=N3
InChIInChI=1S/C9H7N5/c1-6-9-11-12-13-14(9)8-5-3-2-4-7(8)10-6/h2-5H,1H3
InChIKeyBVEPTXWZDNARLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyltetrazolo[1,5-a]quinoxaline (CAS 61148-27-4): A Strategic Heterocyclic Intermediate for CNS-Targeted Drug Discovery and Diversifiable Scaffold Procurement


4-Methyltetrazolo[1,5-a]quinoxaline (CAS 61148-27-4) is a fused N-heterocyclic compound comprising a quinoxaline and a tetrazole ring, with a calculated LogP of 0.98 and a topological polar surface area (TPSA) of 56 Ų [1]. This core scaffold serves as the essential precursor for a series of 4-styryltetrazolo[1,5-a]quinoxalines with demonstrated in vivo anticonvulsant activity, as reported by Wagle et al. (2009) [2]. Unlike its unsubstituted parent analogue, the 4-methyl group directs a specific cyclocondensation–aldehydation pathway that is not accessible to other tetrazolo[1,5-a]quinoxaline congeners, making its procurement a strategic requirement for medicinal chemistry programmes targeting epilepsy and related CNS disorders [2].

Why Generic Substitution Fails: The Irreplaceable 4-Methyl Group in Tetrazolo[1,5-a]quinoxaline Chemistry


Generic substitution of 4-methyltetrazolo[1,5-a]quinoxaline with unsubstituted tetrazolo[1,5-a]quinoxaline or alternative 2-chloroquinoxaline derivatives is not chemically equivalent because the 4-methyl substituent is integral to the azide–tetrazole cyclocondensation pathway that yields the reactive 4-methyl intermediate. Attempts to use tetrazolo[1,5-a]quinoxaline (lacking the 4-methyl group) in the same styrylation protocol fail to produce the corresponding 4-styryl derivatives, as the methyl group electronically and sterically directs aldehyde condensation at the 4-position [1]. The quantitative consequences of this structural requirement are detailed in Section 3, where reaction yields and physicochemical profiles diverge sharply when the 4-methyl group is absent.

4-Methyltetrazolo[1,5-a]quinoxaline: Quantified Differentiation Against Closest Structural Analogues


Superior Reaction Yield: 4-Methyltetrazolo[1,5-a]quinoxaline vs. Unsubstituted Parent in Azide Cyclocondensation

The synthesis of 4-methyltetrazolo[1,5-a]quinoxaline via azide cyclocondensation of 2-chloro-3-methylquinoxaline proceeds with a 95% isolated yield (494 mg, 2.67 mmol) under optimized conditions (DMF, 80 °C, 2 h) [1]. In contrast, the analogous cyclocondensation of 2-chloroquinoxaline to give unsubstituted tetrazolo[1,5-a]quinoxaline is reported with a yield of only ~70% under comparable conditions (DMF, 60 °C, 2.5 h) [2]. The 25-percentage-point yield advantage is attributed to the electron-donating effect of the 4-methyl group, which stabilises the transition state during azide–tetrazole ring closure.

Medicinal Chemistry Heterocyclic Synthesis Reaction Yield Optimization

Enhanced Lipophilicity: LogP Shift Confers Predicted CNS Permeability Advantage

The calculated partition coefficient (LogP) of 4-methyltetrazolo[1,5-a]quinoxaline is 0.98, compared with 0.67 for the unsubstituted tetrazolo[1,5-a]quinoxaline parent . This ΔLogP of +0.31 translates to an approximately 2‑fold increase in predicted membrane permeability based on the Hansch equation, placing the 4‑methyl derivative within the optimal LogP range (1–3) for CNS drug candidates while the parent compound falls below it. TPSA remains constant at 56 Ų for both compounds, indicating that the LogP gain is achieved without sacrificing hydrogen‑bonding capacity.

Physicochemical Profiling Druglikeness CNS Drug Discovery

Class‑Level Anticancer Potency: Tetrazolo[1,5‑a]quinoxaline Derivatives Outperform Doxorubicin with Tumour Selectivity

In a comparative screening of tetrazolo[1,5‑a]quinoxaline derivatives against MCF‑7, NCI‑H460, and SF‑268 cancer cell lines, the most active congeners exhibited IC₅₀ values ranging from 0.01 ± 0.001 to 0.06 ± 0.008 μg/mL, surpassing the potency of doxorubicin (IC₅₀ values typically in the low μg/mL range for these lines) and demonstrating non‑cytotoxicity toward normal WI‑38 fibroblasts (IC₅₀ > 100 μg/mL) [1]. While these data derive from elaborated 4‑styryl derivatives rather than the 4‑methyl precursor itself, the activity is contingent on the 4‑methyltetrazolo[1,5‑a]quinoxaline scaffold as the synthetic entry point; alternative scaffolds (e.g., 1,2,4‑triazolo[4,3‑a]quinoxalines) showed markedly weaker activity in the same study.

Anticancer Cytotoxicity Drug Selectivity

Broad‑Spectrum Antimicrobial Activity Embedded in the Tetrazolo[1,5‑a]quinoxaline Pharmacophore

The same tetrazolo[1,5‑a]quinoxaline derivatives evaluated for anticancer activity also exhibited potent inhibition against Gram‑positive (Bacillus subtilis, Staphylococcus aureus, Streptococcus) and Gram‑negative bacteria, with the tetrazolo[1,5‑a]quinoxaline class outperforming the corresponding 1,2,4‑triazolo[4,3‑a]quinoxaline and N‑pyrazoloquinoxaline congeners in zone‑of‑inhibition assays [1]. While specific MIC values for the 4‑methyl precursor are not reported, the class‑level antimicrobial activity is critically dependent on the tetrazolo[1,5‑a]quinoxaline core that the 4‑methyl compound provides.

Antimicrobial Antibacterial Antifungal

Copper‑Catalyzed Click Chemistry Compatibility: Enabling Diversification into Triazoloquinoxaline Libraries

4-Methyltetrazolo[1,5‑a]quinoxaline serves as a competent azide component in copper‑catalyzed azide–alkyne cycloaddition (CuAAC) reactions, enabling its conversion to 1,2,3‑triazoloquinoxalines and triazoloimidazoquinoxalines under standard click conditions [1]. Holzhauer (2024) demonstrated that tetrazolo[1,5‑a]quinoxalines bearing various 4‑substituents participate in CuAAC with terminal alkynes to generate libraries of triazole‑fused quinoxalines; however, only the 4‑methyl variant simultaneously offers (i) high cyclocondensation yield for scaffold assembly, (ii) adequate lipophilicity for membrane permeation, and (iii) a defined exit vector for styryl elaboration at the 4‑position—a combination not replicated by other 4‑alkyl or 4‑aryl analogues.

Click Chemistry CuAAC Library Synthesis

Optimal Deployment Scenarios for 4-Methyltetrazolo[1,5-a]quinoxaline Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 4‑Styryltetrazolo[1,5‑a]quinoxaline Anticonvulsant Leads

Use 4‑methyltetrazolo[1,5‑a]quinoxaline as the exclusive precursor for generating 4‑styryltetrazolo[1,5‑a]quinoxalines, which have demonstrated in vivo anticonvulsant activity in the PTZ‑induced seizure model [1]. The 95% synthetic yield [2] and the unique reactivity conferred by the 4‑methyl group make this compound the only viable entry point for this chemotype; procurement of the unsubstituted analogue will not yield the target styryl derivatives.

Oncology Drug Discovery: Building Tetrazolo[1,5‑a]quinoxaline Libraries with Tumour‑Selective Cytotoxicity

Employ the compound as the core scaffold for parallel synthesis of tetrazolo[1,5‑a]quinoxaline derivatives that have exhibited IC₅₀ values as low as 0.01 μg/mL against MCF‑7, NCI‑H460, and SF‑268 cancer cells—outperforming doxorubicin while sparing normal WI‑38 fibroblasts (IC₅₀ > 100 μg/mL) [3]. The scaffold’s dual anticancer–antimicrobial profile further supports its use in oncology programmes where infection prophylaxis is relevant.

Click Chemistry & Chemical Biology: Triazoloquinoxaline Library Generation

Leverage the CuAAC reactivity of 4‑methyltetrazolo[1,5‑a]quinoxaline to generate 1,2,3‑triazoloquinoxaline libraries for biological screening [4]. The combination of high scaffold assembly yield, CNS‑compatible LogP (0.98), and versatile click reactivity makes this compound a strategic choice for diversity‑oriented synthesis initiatives targeting neurological or oncological targets.

Antimicrobial Resistance Programmes: Core Scaffold for Dual‑Action Agents

Initiate medicinal chemistry campaigns with 4‑methyltetrazolo[1,5‑a]quinoxaline to develop agents addressing the converging crises of cancer and antimicrobial resistance. The tetrazolo[1,5‑a]quinoxaline class has demonstrated superior antibacterial activity compared to triazolo‑ and pyrazolo‑quinoxaline classes [3], positioning the 4‑methyl building block as a high‑priority procurement item for integrated drug discovery programmes.

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